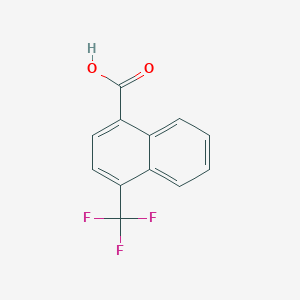

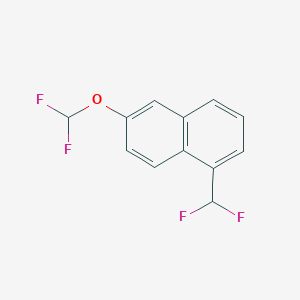

1-(Trifluoromethyl)naphthalene-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluormethyl)naphthalin-4-carbonsäure ist eine organische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Naphthalinring gebunden ist, mit einer Carbonsäurefunktionalität an der 4-Position.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(Trifluormethyl)naphthalin-4-carbonsäure beinhaltet typischerweise die Einführung der Trifluormethylgruppe in ein Naphthalinderivat, gefolgt von einer Carboxylierung. Eine gängige Methode ist die Trifluormethylierung von Naphthalin unter Verwendung von Trifluormethylierungsmitteln wie Trifluormethyljodid oder Trifluormethylsulfonaten unter katalytischen Bedingungen. Das resultierende Trifluormethylnaphthalin wird dann einer Carboxylierung mit Kohlendioxid in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid unterzogen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten, sowie die Verwendung von kostengünstigeren Reagenzien und Katalysatoren, um die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Trifluormethyl)naphthalin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate wie Ester oder Amide zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder Aldehyd reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Boran können eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ester, Amide, Alkohole, Aldehyde und verschiedene substituierte Naphthalinderivate .

Wissenschaftliche Forschungsanwendungen

1-(Trifluormethyl)naphthalin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle und Pharmazeutika.

Biologie: Die Verbindung kann aufgrund ihrer einzigartigen strukturellen Merkmale zur Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 1-(Trifluormethyl)naphthalin-4-carbonsäure seine Wirkungen entfaltet, hängt von ihrer spezifischen Anwendung ab. In Studien zur Enzyminhibition kann die Verbindung mit dem aktiven Zentrum des Enzyms interagieren, die Bindung des Substrats blockieren und die Enzymaktivität hemmen. Bei der Medikamentenentwicklung kann sie mit spezifischen molekularen Zielen wie Rezeptoren oder Enzymen interagieren, um deren Aktivität zu modulieren und therapeutische Wirkungen zu erzielen .

Wirkmechanismus

The mechanism by which 1-(Trifluoromethyl)naphthalene-4-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate their activity and produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(Trifluormethyl)naphthalin-4-carbonsäure kann mit anderen trifluormethylsubstituierten aromatischen Verbindungen verglichen werden, wie zum Beispiel:

4-(Trifluormethyl)benzoesäure: Ähnlich in der Struktur, aber mit einem Benzolring anstelle eines Naphthalinrings.

1-(Trifluormethyl)benzol: Es fehlt die Carbonsäuregruppe, was es weniger vielseitig in chemischen Reaktionen macht.

2-(Trifluormethyl)naphthalin: Die Trifluormethylgruppe ist unterschiedlich positioniert, was sich auf ihre Reaktivität und Anwendungen auswirkt.

Die Einzigartigkeit von 1-(Trifluormethyl)naphthalin-4-carbonsäure liegt in der Kombination der Trifluormethylgruppe und der Carbonsäuregruppe an einem Naphthalinring, was eine Reihe von besonderen chemischen Eigenschaften und Reaktivitäten bietet .

Eigenschaften

Molekularformel |

C12H7F3O2 |

|---|---|

Molekulargewicht |

240.18 g/mol |

IUPAC-Name |

4-(trifluoromethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)10-6-5-9(11(16)17)7-3-1-2-4-8(7)10/h1-6H,(H,16,17) |

InChI-Schlüssel |

QFSTXMPXBZBKMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)

![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)